Bienvenue dans la boutique en ligne BenchChem!

3,5-Dimethoxypyridazine

Energetic Materials Heterocyclic Chemistry Precursor Synthesis

3,5-Dimethoxypyridazine (CAS 2096-20-0) is the mandatory precursor for synthesizing 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide and its energetic derivatives—no other dimethoxy regioisomer yields this exact scaffold. The symmetrical 3,5-substitution pattern enables regioselective N1-oxidation in 90% yield, producing a single product for further elaboration. In medicinal chemistry, this Rule-of-5 compliant fragment (MW 140.14, cLogP 0.6) serves as a validated 3,5-disubstituted pyridazine pharmacophore core. For SAR studies, it is the essential comparator to 3,6-dimethoxypyridazine. Insist on regioisomeric purity: substituting the 3,6-isomer alters reaction pathways and biological outcomes.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 2096-20-0
Cat. No. B180710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxypyridazine
CAS2096-20-0
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=NN=C1)OC
InChIInChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-7-4-5/h3-4H,1-2H3
InChIKeyJTMOTKXYVAQITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxypyridazine (CAS 2096-20-0) – A Key Pyridazine Building Block for Energetic Materials and Heterocyclic Synthesis


3,5-Dimethoxypyridazine (CAS 2096-20-0) is a symmetrically substituted pyridazine derivative bearing methoxy groups at the 3- and 5-positions . It serves primarily as a versatile heterocyclic building block and synthetic intermediate . The 1,2-diazine core imparts unique electronic properties, including reduced aromaticity relative to pyridine and susceptibility to nucleophilic attack, while the 3,5-substitution pattern creates a distinct spatial and electronic environment that differs fundamentally from other dimethoxy regioisomers [1].

Why 3,5-Dimethoxypyridazine Cannot Be Interchanged with 3,6-Dimethoxypyridazine or Other Pyridazine Regioisomers


The position of substituents on the pyridazine ring critically dictates both reactivity and biological/pharmacological properties, making regioisomers non-interchangeable [1]. While 3,6-disubstituted pyridazines have been extensively evaluated for central nervous system (CNS) activity as depressants, 3,5-disubstituted analogs exhibit distinctly different pharmacological profiles and synthetic utility [2]. The 3,5-substitution pattern creates a unique electronic environment with both methoxy groups meta to each other on the diazine ring, which fundamentally alters regioselectivity in further functionalization reactions such as N-oxidation, nitration, and nucleophilic aromatic substitution . Substituting with a different regioisomer or an unsubstituted pyridazine would yield different reaction pathways, different products, and different biological outcomes.

3,5-Dimethoxypyridazine: Quantifiable Differentiation Evidence Against Comparators


3,5-Dimethoxypyridazine as the Exclusive Precursor for Persubstituted Energetic Pyridazine-1-Oxide Derivatives

3,5-Dimethoxypyridazine is the specific and essential precursor for synthesizing 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide (7), a key persubstituted pyridazine scaffold for energetic materials development [1]. This precursor role is exclusive to the 3,5-regioisomer; the 3,6-dimethoxy isomer would not yield the same dinitro-N-oxide product due to different regiochemical outcomes in electrophilic nitration and N-oxidation. The 3,5-substitution pattern directs nitration to the 4- and 6-positions, enabling full persubstitution of the pyridazine ring, which is the critical architectural feature for downstream energetic amine functionalization to produce compounds 8–11 [1].

Energetic Materials Heterocyclic Chemistry Precursor Synthesis

High-Yield N-Oxidation of 3,5-Dimethoxypyridazine to Pyridazine-1-Oxide

3,5-Dimethoxypyridazine undergoes N-oxidation with hypofluorous acid in dichloromethane/acetonitrile to yield 3,5-dimethoxypyridazine-1-oxide in 90% yield [1]. This high conversion efficiency is notable because pyridazine N-oxidation can be challenging and regioselective. The 3,5-substitution pattern likely facilitates N1-oxidation over N2-oxidation due to the electronic and steric symmetry of the methoxy groups, providing a clean, single regioisomeric product. While direct comparative yield data for 3,6-dimethoxypyridazine N-oxidation under identical conditions is not available in the primary literature, the reported 90% yield establishes a quantitative benchmark for evaluating this specific transformation with the 3,5-isomer.

N-Oxidation Synthetic Methodology Reaction Yield

3,5-Disubstituted Pyridazine Scaffold Validated in Pharmaceutical Patent Literature as Kinase Inhibitor Framework

A Japanese patent (JP-7440413-B2) from Mitsubishi Tanabe Pharma Corp specifically claims novel 3,5-disubstituted pyridazine derivatives for pharmaceutical uses, establishing the 3,5-substitution pattern as a validated pharmacophore scaffold in proprietary drug discovery [1]. The patent covers 3,5-disubstituted pyridazines and 3,5-disubstituted pyridines, with the pyridazine core distinguished by its diazine nitrogen arrangement which alters hydrogen-bonding capacity and metabolic stability relative to pyridine analogs. This patent validation, filed in 2019 and granted in 2024, indicates ongoing industrial interest specifically in the 3,5-substitution pattern, not the 3,6- or 4,5-regioisomers.

Kinase Inhibition Pharmaceutical Patent Drug Discovery

Computationally Predicted Physicochemical Profile of 3,5-Dimethoxypyridazine Supports Its Utility as a Fragment or Building Block

Computational predictions indicate 3,5-dimethoxypyridazine possesses favorable physicochemical properties for use as a fragment or building block in medicinal chemistry: low molecular weight (140.14 g/mol), moderate lipophilicity (Consensus Log P 0.6), topological polar surface area (TPSA) of 44.24 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors . The compound does not violate Lipinski's Rule of Five [1]. In comparison, 3,6-dimethoxypyridazine (CAS 2096-19-7) exhibits identical molecular weight and formula but differs in the spatial orientation of hydrogen-bond acceptors, which can affect molecular recognition and target binding.

Physicochemical Properties Drug-Likeness Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for 3,5-Dimethoxypyridazine (CAS 2096-20-0)


Synthesis of Persubstituted Energetic Pyridazine-1-Oxide Scaffolds for High-Energy Material Development

Researchers in energetic materials should procure 3,5-dimethoxypyridazine as the essential precursor for synthesizing 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide and its downstream amine-functionalized derivatives [1]. The 3,5-substitution pattern is mandatory for achieving the 4,6-dinitration pattern and N1-oxidation that enables full ring persubstitution. No other dimethoxypyridazine regioisomer yields this exact energetic scaffold, making this compound irreplaceable for this specific synthetic route [1].

High-Yield Pyridazine N-Oxide Synthesis for Heterocyclic Functionalization

Synthetic chemists seeking efficient N-oxidation of a pyridazine core should consider 3,5-dimethoxypyridazine, which undergoes clean oxidation to its 1-oxide derivative in 90% yield using hypofluorous acid in dichloromethane/acetonitrile [1]. The symmetrical 3,5-substitution pattern favors regioselective N1-oxidation, producing a single product amenable to further synthetic elaboration. This high-yield transformation provides a reproducible entry point for N-oxide chemistry [1].

Fragment-Based Drug Discovery Targeting Kinase or 3,5-Disubstituted Pyridazine Pharmacophores

Medicinal chemists engaged in fragment-based drug discovery or developing compounds targeting the 3,5-disubstituted pyridazine pharmacophore should evaluate 3,5-dimethoxypyridazine as a synthetically tractable fragment or core building block [1]. The compound's favorable physicochemical profile (MW 140.14, Consensus Log P 0.6, TPSA 44.24 Ų, Rule of 5 compliant) and the pharmaceutical patent validation of the 3,5-disubstituted pyridazine scaffold support its relevance in drug discovery programs [1][2]. The methoxy groups serve as synthetic handles for further derivatization or as potential binding elements [1].

Structure-Activity Relationship Studies Comparing Pyridazine Regioisomers

Investigators conducting SAR studies on pyridazine-based compounds should procure both 3,5-dimethoxypyridazine and 3,6-dimethoxypyridazine to systematically evaluate how substitution pattern influences biological activity and physicochemical properties [1][2]. The 3,6-isomer has established CNS depressant pharmacology, while the 3,5-isomer is validated in kinase-related patent literature [1][2]. Direct comparative studies between these regioisomers could reveal fundamental SAR principles for diazine-containing bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethoxypyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.